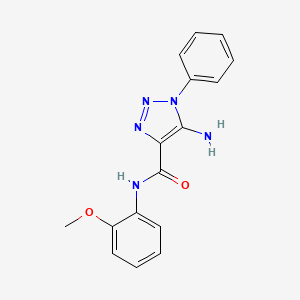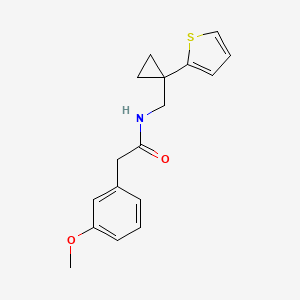![molecular formula C10H18Cl2N2O2 B2708213 4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride CAS No. 1909336-49-7](/img/structure/B2708213.png)
4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride” is a chemical compound with the CAS number 1909336-49-7 . It has a molecular weight of 269.17 and a molecular formula of C10H18Cl2N2O2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include attributes like boiling point, melting point, solubility, and stability. Unfortunately, these specific details for this compound are not available in the retrieved data .Applications De Recherche Scientifique
Anticancer Potential
Research by Temple et al. (1983) focused on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which are related to the pyridine structure of interest. These compounds were evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and survival in mice with P388 leukemia, demonstrating potential anticancer applications (Temple et al., 1983).
Antibacterial Activity
Egawa et al. (1984) synthesized compounds with amino- and/or hydroxy-substituted cyclic amino groups, showing significant antibacterial activity. These findings suggest the potential of pyridine derivatives in developing new antibacterial agents (Egawa et al., 1984).
Drug Design and Discovery
A green chemistry approach was employed by Dathu Reddy et al. (2014) for synthesizing analogues of paracetamol with potential analgesic and antipyretic properties, indicating the versatility of pyridine derivatives in drug design (Dathu Reddy et al., 2014).
Synthesis and Chemical Properties
The synthesis of 2-ethyl-6-methyl-3-hydroxypyridine, as reported by Yao Xing-sheng (2007), showcases the chemical manipulations possible with pyridine derivatives, hinting at their broad utility in scientific research (Yao Xing-sheng, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
4-(ethylaminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.2ClH/c1-3-11-5-9-8(6-13)4-12-7(2)10(9)14;;/h4,11,13-14H,3,5-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLIMJYERVBWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C(=NC=C1CO)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2708131.png)

![N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2708136.png)

![4,5-diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2708138.png)


![1-(3-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2708143.png)



![N-(3-chlorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2708151.png)

